molecular formula C11H6ClN B1484628 3-Chloro-7-ethynylisoquinoline CAS No. 1822653-42-8

3-Chloro-7-ethynylisoquinoline

Cat. No.: B1484628
CAS No.: 1822653-42-8
M. Wt: 187.62 g/mol
InChI Key: CRXHETUOFIXNTG-UHFFFAOYSA-N
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Description

3-Chloro-7-ethynylisoquinoline is a useful research compound. Its molecular formula is C11H6ClN and its molecular weight is 187.62 g/mol. The purity is usually 95%.
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Biological Activity

3-Chloro-7-ethynylisoquinoline is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a chloro group at the third position and an ethynyl group at the seventh position of the isoquinoline ring. This unique substitution pattern is believed to contribute to its biological activity.

Property Details
Molecular FormulaC₉H₆ClN
Molecular Weight179.60 g/mol
StructureStructure

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

  • Mechanism of Action : The compound is believed to inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitors, which are crucial for cell cycle regulation. A study demonstrated that phenylethynyl-substituted heterocycles, including derivatives similar to this compound, effectively suppressed the growth of colon cancer cells (LS174T) both in vitro and in vivo .

Case Study: Inhibition of Colon Cancer Cell Lines

A comparative study assessed the efficacy of several isoquinoline derivatives against colon cancer cell lines:

Cell Line This compound (1 μM) 5-Fluorouracil (10 μM) Cisplatin (10 μM)
LS174T99.5 ± 0.1% inhibition82.3 ± 2.5% inhibition24.2 ± 5.6% inhibition
HT-2976.8 ± 0.8% inhibition82.9 ± 1.8% inhibition11.6 ± 17.7% inhibition
Caco-258.3 ± 1.7% inhibition60.2 ± 11.5% inhibition37.7 ± 25.9% inhibition

This table illustrates that the compound exhibits superior selectivity and potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

In addition to anticancer effects, studies have indicated that isoquinoline derivatives possess antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.

Research Findings

A recent investigation into antimicrobial activity revealed that compounds structurally related to this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results highlight the potential of this compound as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Emerging evidence suggests that isoquinoline derivatives may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

  • Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Properties

IUPAC Name

3-chloro-7-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-3-4-9-6-11(12)13-7-10(9)5-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXHETUOFIXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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